molecular formula C13H14N2O3S B2831041 Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate CAS No. 864860-67-3

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate

Cat. No.: B2831041
CAS No.: 864860-67-3
M. Wt: 278.33
InChI Key: OGBPSNPLOZKQCB-UHFFFAOYSA-N
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Description

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate serves as a precursor in the synthesis of various biologically active compounds. Research has shown its versatility in forming derivatives with significant antibacterial and antifungal activities. For instance, when reacted with piperidine and further processed, compounds have been obtained with promising antibacterial and antifungal properties, highlighting its utility in developing new therapeutic agents (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).

Spectroscopic and Structural Characterization

The compound also plays a critical role in the synthesis and characterization of novel molecules with potential technological applications. Detailed spectroscopic and single-crystal X-ray diffraction (SC-XRD) analyses of its derivatives have provided insights into their molecular structures, offering a foundation for exploring their nonlinear optical (NLO) properties and other applications in materials science (Muhammad Haroon et al., 2019).

Anticancer Research

This compound derivatives have been explored for their anticancer potential. Multicomponent synthesis involving this compound has led to the discovery of new agents inducing apoptosis in breast cancer cells, demonstrating its contribution to cancer research and therapy development (E. Gad et al., 2020).

Antibacterial and Antifungal Activities

Further studies have synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, with this compound being a key component. These compounds have shown potent activity against certain cancer cell lines, underlining the compound's relevance in developing new chemotherapeutic agents (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).

Novel Synthetic Routes and Chemical Activities

The compound is integral to creating new synthetic pathways for developing trifluoromethyl heterocycles, demonstrating its utility in organic synthesis and the production of molecules with potential pharmaceutical applications (Mark A. Honey et al., 2012).

Properties

IUPAC Name

ethyl 2-(propanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-11(16)15-13-14-9-6-5-8(7-10(9)19-13)12(17)18-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBPSNPLOZKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.